molecular formula C8H8BrClO3S B1376168 (2-Bromo-5-methoxyphenyl)methanesulfonyl chloride CAS No. 1397202-80-0

(2-Bromo-5-methoxyphenyl)methanesulfonyl chloride

Cat. No.: B1376168
CAS No.: 1397202-80-0
M. Wt: 299.57 g/mol
InChI Key: UGDONJBCTOYANW-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)methanesulfonyl chloride, commonly known as BMPS, is an organosulfur compound used as a reagent in organic synthesis. It is a colorless solid with a melting point of 118-119°C and a boiling point of 206-207°C. BMPS is a versatile reagent with a wide range of applications in the laboratory, including its use as a catalyst, a synthetic intermediate, and a protecting group.

Scientific Research Applications

  • Electrochemical Properties in Ionic Liquids : Methanesulfonyl chloride (MSC), including derivatives like (2-Bromo-5-methoxyphenyl)methanesulfonyl chloride, can be used to form room-temperature ionic liquids with AlCl3. These ionic liquids have been studied for their electrochemical properties, particularly in the context of sodium insertion into vanadium pentoxide, a process relevant to battery technologies (Su, Winnick, & Kohl, 2001).

  • Cyanation and Sulfonylation Reactions : MSC is also involved in the cyanation and sulfonylation of 5-substituted tetrazoles, a process that contrasts with other acylation reactions. This highlights its utility in creating specific organic compounds with unique structures (Rao & Lwowski, 1980).

  • Catalysis in Synthesis of Benzoxazoles : In the synthesis of benzoxazoles, methanesulfonic acid, related to MSC, has been found effective as a catalyst. This is particularly significant in reactions involving 2-aminophenol and acid chlorides (Kumar, Rudrawar, & Chakraborti, 2008).

  • Safer N-arylation Processes : MSC derivatives are used in Pd-catalyzed N-arylation processes, offering a safer alternative to potentially genotoxic methods involving aniline and methanesulfonyl chloride. This has applications in the synthesis of complex organic molecules, such as dofetilide (Rosen, Ruble, Beauchamp, & Navarro, 2011).

  • Study of Reaction Kinetics : The kinetics of reactions involving highly reactive methanesulfonates (derivatives of MSC) have been studied, providing insights into solvolysis reactions in organic chemistry (Bentley, Christl, Kemmer, Llewellyn, & Oakley, 1994).

  • Structural Characterization of Disulfonamides : MSC derivatives have been used in the synthesis of N-(2-cyanophenyl)disulfonamides. These compounds are characterized using various spectroscopic techniques, demonstrating the compound's utility in producing structurally diverse molecules (Mphahlele & Maluleka, 2021).

  • Transition State Analysis in Solvolysis : The solvolysis of methanesulfonyl chloride, a compound related to MSC, has been studied theoretically to understand transition state structures. This research aids in the comprehension of reaction mechanisms in organic chemistry (Yang, Kang, Koo, & Lee, 1997).

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO3S/c1-13-7-2-3-8(9)6(4-7)5-14(10,11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDONJBCTOYANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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